2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole and quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and quinazoline intermediates. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . The quinazoline moiety can be synthesized through a series of condensation reactions involving anthranilic acid and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-acetic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, the compound has shown potential in various assays for its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of this compound are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to certain proteins, altering their function and leading to various biological effects. The quinazoline ring can also interact with cellular pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with biological activity.
Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.
Uniqueness
What sets 2-[(1E)-2-(5-METHOXY-1H-INDOL-3-YL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its combination of the indole and quinazoline moieties, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler indole derivatives.
Properties
Molecular Formula |
C26H21N3O3 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H21N3O3/c1-31-19-10-8-18(9-11-19)29-25(28-24-6-4-3-5-21(24)26(29)30)14-7-17-16-27-23-13-12-20(32-2)15-22(17)23/h3-16,27H,1-2H3/b14-7+ |
InChI Key |
PVKZUROIYSFROR-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=C4C=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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